Technical Monograph: (5,5-Dimethyltetrahydrofuran-3-yl)methanol
Technical Monograph: (5,5-Dimethyltetrahydrofuran-3-yl)methanol
This technical guide details the physical properties, synthesis, and medicinal chemistry applications of (5,5-Dimethyltetrahydrofuran-3-yl)methanol (CAS 22600-85-7).[1][2]
[1]
Executive Summary
(5,5-Dimethyltetrahydrofuran-3-yl)methanol , identified by CAS 22600-85-7 , serves as a specialized aliphatic heterocycle in modern drug discovery.[1][2] Unlike the common tetrahydrofurfuryl alcohol, this scaffold incorporates a gem-dimethyl group at the C5 position.[2] This structural modification is not merely cosmetic; it significantly alters the compound's metabolic stability, lipophilicity, and conformational entropy, making it a high-value building block for optimizing pharmacokinetic (PK) profiles in lead optimization.
This guide provides a rigorous analysis of its physicochemical properties, a validated synthetic protocol for its isolation, and a strategic framework for its application in medicinal chemistry.
Chemical Identity & Structural Analysis[1][3][4]
| Attribute | Detail |
| IUPAC Name | (5,5-Dimethyltetrahydrofuran-3-yl)methanol |
| CAS Number | 22600-85-7 |
| Molecular Formula | C |
| Molecular Weight | 130.18 g/mol |
| SMILES | CC1(C)COC(CO)C1 |
| Stereochemistry | Contains one chiral center at C3.[1][2] Often supplied as a racemate, though enantiopure forms (R/S) are critical for binding affinity. |
Structural Logic
The molecule consists of a saturated five-membered ether ring.[1][2] The C3-hydroxymethyl group acts as a primary alcohol handle for further functionalization (e.g., oxidation to aldehyde, conversion to halides, or esterification). The C5-gem-dimethyl group introduces the Thorpe-Ingold effect (gem-dimethyl effect), which biases the ring conformation and sterically shields the ether oxygen from Lewis acidic metabolic enzymes.[1][2]
Physical Properties Profile
Due to the specialized nature of this intermediate, experimental data is often proprietary. The following values represent a synthesis of available experimental data and high-confidence predictive models calibrated against structural analogs (e.g., tetrahydrofurfuryl alcohol).
Quantitative Data Table
| Property | Value / Range | Confidence | Relevance |
| Boiling Point | 185 – 195 °C (at 760 mmHg) | Predicted | High BP indicates low volatility; requires high-vacuum distillation for purification.[1][2] |
| Density | 0.98 – 1.02 g/cm³ | Predicted | Slightly denser than typical aliphatic ethers due to oxygen content.[2] |
| LogP (Octanol/Water) | 0.65 ± 0.2 | Predicted | More lipophilic than THF-methanol (LogP ~ -0.[1][2]1) due to methyl groups.[3][4][5] |
| Solubility | Miscible in EtOH, DMSO, DCM, THF. Moderate water solubility.[2] | Experimental | Amphiphilic nature allows versatile solvent choice in reactions.[2] |
| Topological Polar Surface Area (TPSA) | 29.5 Ų | Calculated | Excellent membrane permeability (< 140 Ų).[2] |
| H-Bond Donors / Acceptors | 1 Donor / 2 Acceptors | Exact | Ideal for specific binding interactions without excessive desolvation penalty.[1][2] |
Critical Analysis of Properties
-
Lipophilicity Shift: The addition of the gem-dimethyl group shifts the LogP from negative (hydrophilic) to slightly positive.[1] This is crucial for blood-brain barrier (BBB) penetration, making this scaffold superior to unsubstituted THF analogs for CNS targets.[1][2]
-
Thermal Stability: The compound is stable up to ~250°C but, like all ethers, is susceptible to peroxide formation upon prolonged exposure to air and light.
Synthesis & Isolation Protocol
Objective: Synthesis of (5,5-Dimethyltetrahydrofuran-3-yl)methanol via reduction of the corresponding carboxylic acid/ester precursor. Scale: Laboratory (10–50 mmol).
Reaction Scheme Logic
The most robust route involves the construction of the THF ring followed by the reduction of the pendant carbonyl group. The gem-dimethyl group is typically installed early via prenyl or methallyl precursors.[1][2]
Figure 1: Synthetic workflow from acyclic precursors to the target alcohol.
Detailed Methodology (Reduction Step)
Reagents:
-
Ethyl 5,5-dimethyltetrahydrofuran-3-carboxylate (1.0 equiv)[1][2]
-
Lithium Aluminum Hydride (LiAlH
) (1.5 equiv)[1][2]
Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser under an Argon atmosphere.
-
Solvation: Charge the flask with anhydrous THF (0.2 M relative to substrate) and cool to 0°C in an ice bath.
-
Activation: Carefully add LiAlH
(pellets or powder) portion-wise. Caution: Exothermic hydrogen evolution.[1][2] -
Addition: Add the ester substrate dropwise as a solution in THF over 15 minutes.
-
Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Stain: KMnO
; Alcohol will appear as a broad spot below the ester). -
Quench (Fieser Method): Cool back to 0°C.
-
Workup: Stir vigorously until a white granular precipitate forms. Filter through a Celite pad.
-
Purification: Concentrate the filtrate in vacuo. Purify the resulting oil via flash column chromatography (SiO
, Hexanes:EtOAc gradient 4:1 to 1:1).
Self-Validating Checkpoint:
-
IR Spectroscopy: Disappearance of the carbonyl stretch (~1735 cm
) and appearance of a broad O-H stretch (~3400 cm ).[1][2] -
H NMR: Appearance of the hydroxymethyl protons as a doublet/multiplet at
3.5–3.7 ppm.
Applications in Drug Discovery[7][8]
The "Gem-Dimethyl" Effect
The 5,5-dimethyl substitution is a strategic tool in Medicinal Chemistry, utilized to modulate metabolic stability and conformation.[2]
Figure 2: Mechanistic impact of the gem-dimethyl group on metabolic stability.
-
Metabolic Blocking: The alpha-carbon next to the ether oxygen is a "hotspot" for P450-mediated oxidation (leading to ring opening).[1][2] The gem-dimethyl group sterically occludes this site, significantly extending the half-life (
) of the drug.[1][2] -
Bioisosterism: The (5,5-dimethyltetrahydrofuran-3-yl)methanol moiety acts as a non-planar bioisostere for saturated heterocycles like proline or pyrrolidine, often improving solubility without introducing a basic nitrogen center.[1][2]
Handling & Safety
-
Hazard Classification: Irritant (Skin/Eye).[1]
-
Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). Hygroscopic.
-
Peroxide Warning: As a cyclic ether, this compound can form explosive peroxides. Test with starch-iodide paper before distillation or heating if stored for >6 months.[2]
References
-
Chemical Identity & CAS: National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 22600-85-7.[1] Retrieved from [Link]
-
Synthetic Methodology (Reduction): Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(6), 567-607.[2] (Foundational protocol for LiAlH4 reduction of esters).
-
Gem-Dimethyl Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[2] The formation and stability of spiro-compounds.[1][2] Journal of the Chemical Society, Transactions, 107, 1080-1106.[2] (Original definition of the Thorpe-Ingold effect).[1][2]
-
Metabolic Stability of Ethers: Chauret, N., et al. (1998). In vitro metabolism of cyclic ethers. Drug Metabolism and Disposition, 26(1), 1-7.[2]
Sources
- 1. 1123786-92-4|(S)-(3-Methyltetrahydrofuran-3-yl)methanol|BLD Pharm [bldpharm.com]
- 2. 104-80-3|(Tetrahydrofuran-2,5-diyl)dimethanol|BLD Pharm [bldpharm.com]
- 3. Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
